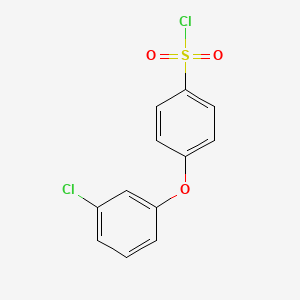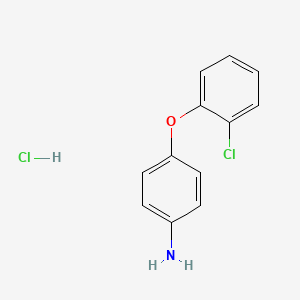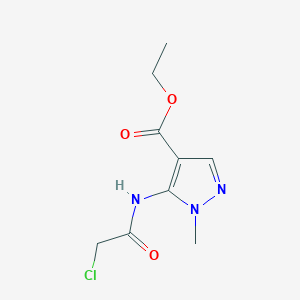![molecular formula C12H12N2O4S B3371915 2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid CAS No. 851288-80-7](/img/structure/B3371915.png)
2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid
概要
説明
2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid is a complex organic molecule characterized by its pyridine ring substituted with cyano, ethoxycarbonyl, and methyl groups. The compound also features a thioether and acetic acid functionalities. It finds utility in various fields of chemistry, pharmacology, and industry due to its versatile reactivity and unique structural components.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis often begins with 2-bromo-6-methylpyridine, which undergoes a series of functional group transformations.
Reaction Steps:
Nucleophilic Substitution: The bromine atom on 2-bromo-6-methylpyridine is replaced by a thiol group through nucleophilic substitution, forming 2-(methylthio)-6-methylpyridine.
Cyano and Ethoxycarbonyl Group Introduction: This intermediate is further reacted with cyanoacetic acid derivatives under controlled conditions to introduce the cyano and ethoxycarbonyl groups.
Oxidation: Finally, oxidation with suitable reagents yields the carboxylic acid functionality.
Industrial Production Methods: The industrial production typically involves these steps in larger scales, using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated processes enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: Oxidative processes can modify the thioether group, converting it into a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: Halogenation reactions can be performed on the pyridine ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation of the thioether group leads to sulfoxide or sulfone derivatives.
Reduction of the cyano group yields corresponding amines.
Substitution reactions on the pyridine ring produce various halogenated derivatives.
科学的研究の応用
Chemistry:
As an intermediate in the synthesis of more complex organic molecules.
Studying the reactivity and stability of thioether and cyano-substituted pyridines.
Biology:
Potential pharmacological properties due to its structural similarity to biologically active pyridine derivatives.
Medicine:
Investigation as a scaffold for drug design, particularly in targeting specific enzymes or receptors.
Industry:
Used in the manufacturing of specialty chemicals.
作用機序
Mechanism:
The compound interacts with biological targets through its functional groups, which can form hydrogen bonds, van der Waals interactions, or coordinate to metal ions in enzyme active sites.
Molecular Targets and Pathways:
Specific pathways depend on the derivative in use but typically involve modulation of enzymatic activity or receptor binding.
類似化合物との比較
2-(methylthio)-3-cyanopyridine
2-(methylthio)-5-ethoxycarbonylpyridine
2-(methylthio)-6-methylpyridine
There you have it
特性
IUPAC Name |
2-(3-cyano-5-ethoxycarbonyl-6-methylpyridin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-3-18-12(17)9-4-8(5-13)11(14-7(9)2)19-6-10(15)16/h4H,3,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWJFQUARLXQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine](/img/structure/B3371851.png)

![2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3371860.png)

![2-[(5-Formyl-2-furyl)methoxy]benzamide](/img/structure/B3371871.png)

![tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate](/img/structure/B3371890.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B3371912.png)

![1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B3371932.png)
